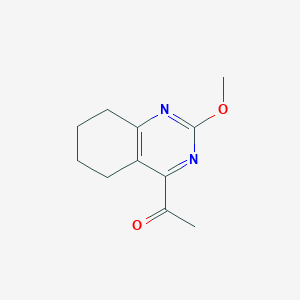
1-(2-Methoxy-5,6,7,8-tetrahydroquinazolin-4-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methoxy-5,6,7,8-tetrahydroquinazolin-4-yl)ethanone is a heterocyclic compound that belongs to the quinazoline family Quinazoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxy-5,6,7,8-tetrahydroquinazolin-4-yl)ethanone typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-methoxyaniline with ethyl acetoacetate in the presence of a catalyst, followed by cyclization to form the quinazoline ring . The reaction conditions often include refluxing in a suitable solvent such as ethanol or methanol, with the addition of acids or bases to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methoxy-5,6,7,8-tetrahydroquinazolin-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of catalysts.
Major Products: The major products formed from these reactions include various quinazoline derivatives with altered functional groups, which can exhibit different biological activities .
Scientific Research Applications
1-(2-Methoxy-5,6,7,8-tetrahydroquinazolin-4-yl)ethanone has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound is studied for its potential antibacterial and antifungal properties.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2-Methoxy-5,6,7,8-tetrahydroquinazolin-4-yl)ethanone involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, quinazoline derivatives are known to inhibit tyrosine kinases, which play a role in cell signaling pathways related to cancer . The exact molecular targets and pathways can vary depending on the specific derivative and its functional groups .
Comparison with Similar Compounds
- 1-(7,7-Dimethyl-2-morpholino-5,6,7,8-tetrahydroquinazolin-4-yl)piperidine-4-carboxamide
- 2-(4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)ethan-1-amine hydrochloride
- 5’,6’,7’,8’-Tetrahydro-1’H,3’H-spiro[cyclohexane-1,2’-quinazolin]-4’-one
Comparison: 1-(2-Methoxy-5,6,7,8-tetrahydroquinazolin-4-yl)ethanone is unique due to its methoxy group, which can influence its reactivity and biological activity. Compared to other quinazoline derivatives, this compound may exhibit different pharmacokinetic properties and therapeutic potentials .
Properties
Molecular Formula |
C11H14N2O2 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
1-(2-methoxy-5,6,7,8-tetrahydroquinazolin-4-yl)ethanone |
InChI |
InChI=1S/C11H14N2O2/c1-7(14)10-8-5-3-4-6-9(8)12-11(13-10)15-2/h3-6H2,1-2H3 |
InChI Key |
REDYMJGOOHFQLO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC(=NC2=C1CCCC2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




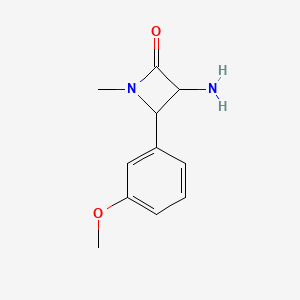

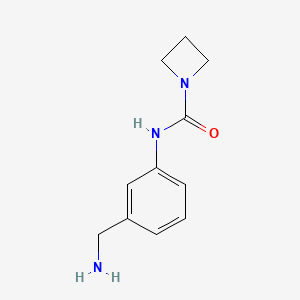

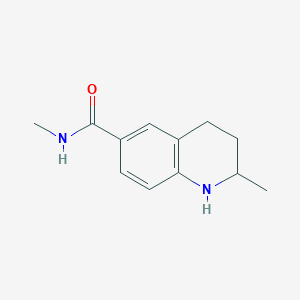


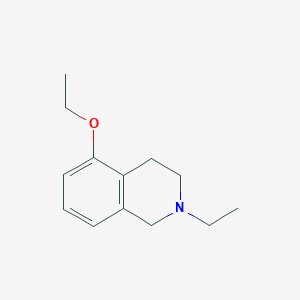
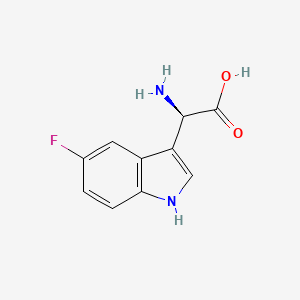


![6-Ethyl-3-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11896555.png)
